Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZRQSGJMOGMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375201 | |
| Record name | Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-81-0 | |
| Record name | Carbamic acid, [1-(3-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 3-Chlorophenyl-Substituted Propyl Intermediate
The 3-chlorophenyl group is typically introduced via an aryl-substituted alkylation or cross-coupling reaction. A common approach involves:
- Starting from 3-chlorobenzyl halides or 3-chlorophenyl boronic acids
- Using palladium-catalyzed Suzuki or Heck coupling reactions to attach the chlorophenyl group to a propyl chain or a suitable precursor
This step ensures regioselective incorporation of the chlorine substituent on the phenyl ring, critical for the compound's activity.
Introduction of the Pyrrolidin-1-yl Group
The pyrrolidinyl substituent is introduced by nucleophilic substitution or reductive amination:
- The propyl intermediate bearing a suitable leaving group (e.g., bromide or tosylate) at the terminal position undergoes nucleophilic substitution with pyrrolidine under mild conditions.
- Alternatively, reductive amination can be employed where a ketone or aldehyde intermediate is reacted with pyrrolidine in the presence of a reducing agent to form the pyrrolidinyl-substituted propyl chain.
This step is often optimized to achieve high regio- and stereoselectivity.
Carbamate Formation with Benzyl and Methyl Substituents
The final step involves carbamate formation, which is crucial for the compound's stability and biological function:
- The secondary amine of the pyrrolidinyl-propyl intermediate is reacted with methyl chloroformate or methyl isocyanate to form the methyl carbamate.
- Benzyl protection is introduced by reacting the carbamate intermediate with benzyl chloroformate (Cbz-Cl), resulting in the benzyl carbamate moiety.
This reaction is typically carried out under controlled temperature and pH to prevent side reactions.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Chlorobenzyl bromide + propyl nucleophile | Pd-catalyzed Suzuki coupling, base, solvent | 75-85 | Regioselective arylation |
| 2 | 3-Chlorophenyl-propyl bromide + pyrrolidine | Nucleophilic substitution, mild heating | 70-80 | Pyrrolidin-1-yl substitution |
| 3 | Pyrrolidinyl-propyl amine + methyl chloroformate | Base (e.g., triethylamine), low temp | 65-75 | Carbamate formation |
| 4 | Carbamate intermediate + benzyl chloroformate | Mild base, room temperature | 60-70 | Benzyl protection of carbamate nitrogen |
Research Findings and Optimization
Diastereoselective Approaches
Research indicates that racemic and diastereoselective methods have been explored to improve efficiency and stereochemical purity. For example, approaches involving LDA (lithium diisopropylamide) mediated epimerization and selective protection/deprotection cycles enhance the yield of desired stereoisomers.
Catalytic and Coupling Innovations
Advances in palladium-catalyzed cross-coupling reactions have allowed milder conditions and higher selectivity in introducing the 3-chlorophenyl group. Use of boronic acids and brominated precursors under Suzuki coupling conditions is well-documented for this purpose.
Carbamate Formation Techniques
Carbamate synthesis benefits from controlled addition of methyl chloroformate and benzyl chloroformate, often in the presence of organic bases like triethylamine or pyridine to neutralize HCl byproduct. The sequence of carbamate formation and benzyl protection can be adjusted for optimal yield and purity.
Summary Table of Preparation Methods
| Aspect | Method/Technique | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| 3-Chlorophenyl introduction | Pd-catalyzed Suzuki coupling | 3-Chlorophenyl boronic acid, Pd catalyst | High regioselectivity, mild conditions | Requires expensive catalysts |
| Pyrrolidinyl substitution | Nucleophilic substitution or reductive amination | Pyrrolidine, alkyl halide or aldehyde | Good yield, straightforward | Possible side reactions |
| Carbamate formation | Reaction with methyl chloroformate and benzyl chloroformate | Methyl chloroformate, benzyl chloroformate, base | Stable carbamate formation | Sensitive to moisture and temperature |
| Stereochemical control | Epimerization with LDA, selective protection | LDA, Boc anhydride, HCl | Improved stereochemical purity | Multi-step, moderate overall yield |
Scientific Research Applications
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
a. Positional Isomerism: 3-Chloro vs. 4-Chlorophenyl Derivatives
The meta-chlorophenyl group in the target compound contrasts with the para-substituted analog (CAS 675602-82-1) . Positional isomerism significantly impacts physicochemical properties and bioactivity. For example:
- Electronic Effects : The chlorine atom’s electron-withdrawing nature alters the phenyl ring’s electronic profile, influencing binding interactions in biological targets.
| Property | 3-Chloro Derivative (Target) | 4-Chloro Derivative (CAS 675602-82-1) |
|---|---|---|
| Chlorine Position | Meta | Para |
| Predicted LogP | ~3.2 (estimated) | ~3.5 (estimated) |
| Bioactivity | Unknown | Potential pesticidal activity |
Note: Data inferred from structural analogs in .
b. Pyrrolidine-Containing Carbamates
Compounds like BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate (10) and BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) from share the carbamate backbone but incorporate furyl or quinazolinone moieties instead of pyrrolidine . Key differences include:
- Synthetic Complexity : The target compound’s pyrrolidine-propyl chain requires multi-step synthesis (e.g., cyclization or alkylation), whereas furyl derivatives are synthesized via BF3•OEt2-catalyzed reactions .
c. Carbamate Pesticides
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) is a structurally simplified analog with proven herbicidal activity . Unlike the target compound, chlorpropham lacks the pyrrolidine and benzyl groups, resulting in:
- Reduced Molecular Weight : Chlorpropham (MW: 213.7) vs. the target compound (MW: ~400, estimated).
- Application Scope : Chlorpropham is used as a potato sprout inhibitor, while the target compound’s bioactivity remains uncharacterized but may align with kinase or protease inhibition (based on phosphonate analogs in ).
Biological Activity
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, a synthetic organic compound belonging to the carbamate class, has garnered interest for its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.
Overview of the Compound
- Chemical Structure : The compound features a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. Its molecular formula is with a molecular weight of approximately 386.92 g/mol .
- CAS Number : 675602-81-0.
Synthesis
The synthesis of this compound involves several crucial steps:
- Formation of Intermediate : Reaction of 3-chlorobenzyl chloride with pyrrolidine yields 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propane.
- Carbamoylation : The intermediate is reacted with methyl isocyanate to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems:
- Molecular Targets : It may interact with enzymes or receptors, modulating their activity and influencing various signaling pathways related to inflammation and microbial growth.
- Pathways Involved : The compound could potentially affect cellular metabolism and immune responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infection control.
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamate | Lacks methyl group | Reduced biological activity |
| Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(ethyl)carbamate | Contains ethyl group | Varies in activity compared to methyl variant |
The presence of the methyl group in the carbamate moiety distinguishes it from other similar compounds, potentially influencing its reactivity and biological activity.
Case Study 1: Antimicrobial Activity
A study conducted on various carbamate derivatives indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. This suggests its potential application as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Inflammatory Response Modulation
Research exploring the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines in vitro. This finding supports its potential use in developing treatments for chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, and what factors influence reaction yields?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Protection/Deprotection : Use of benzyl groups to protect amine functionalities during intermediate steps .
- Coupling Reactions : For example, amidation or carbamate formation under conditions similar to General Procedure J/K (e.g., methanesulfonyl chloride as a coupling agent) .
- Key Parameters : Solvent polarity (e.g., acetone-d6 for NMR monitoring), temperature control (room temperature to reflux), and catalyst selection (e.g., tertiary amines for carbamate bond formation). Yields (~55%) are influenced by purification methods (e.g., column chromatography) and stoichiometric ratios .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–7.1 ppm), benzyl CH2 (δ ~5.0 ppm), and pyrrolidine carbons (δ 49.0 ppm, with JCP coupling) .
- HRMS/ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 595.1) and isotopic patterns .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
Q. What storage and handling protocols are recommended to maintain compound stability?
- Methodological Answer :
- Storage : Sealed containers in dry, ventilated environments (20–25°C); avoid light/moisture to prevent hydrolysis .
- Handling : Use nitrile gloves, safety goggles, and fume hoods to minimize inhalation/contact risks. For spills, employ inert absorbents (e.g., silica gel) .
Advanced Research Questions
Q. How can multi-step synthesis routes be optimized to enhance yield and reduce side products?
- Methodological Answer :
- Stepwise Optimization : Vary catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) to improve regioselectivity .
- High-Throughput Screening : Test reaction parameters (e.g., temperature gradients, 0–60°C) to identify ideal conditions .
- In-Line Monitoring : Use FTIR or LC-MS to detect intermediates and terminate reactions at optimal conversion points .
Q. How do structural modifications (e.g., substituent changes) alter the biological activity of this carbamate?
- Methodological Answer :
- SAR Studies : Compare analogs (Table 1) to assess substituent effects on potency. For example:
| Analog | Substituent Change | Observed Effect |
|---|---|---|
| Methyl group at pyrrolidine | Increased steric hindrance | Reduced enzyme binding |
| Ethyl vs. cyclopropyl carbamate | Altered lipophilicity | Enhanced blood-brain barrier penetration |
- In Vitro Assays : Use enzyme inhibition assays (e.g., IC50 measurements) to quantify activity shifts .
Q. What computational approaches predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina to model binding to biological targets (e.g., protease enzymes) using PDB structures .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO) with experimental IC50 values to design derivatives .
Q. How can contradictory biological activity data in literature be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, pH, incubation time) across studies to identify confounding variables .
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed 24-hr incubation) to isolate structure-activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
